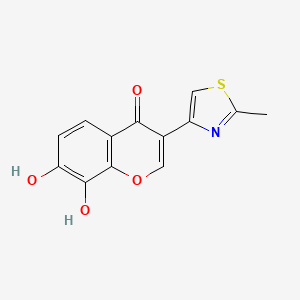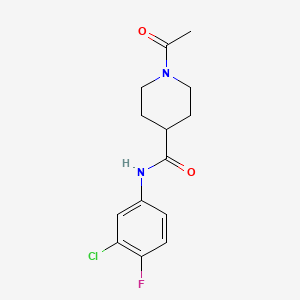
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, commonly known as 'thiolutin', is a natural product derived from Streptomyces bacteria. It has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Due to its unique chemical structure, thiolutin has been a subject of interest for scientists in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of thiolutin is not fully understood. However, it has been proposed that thiolutin exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Thiolutin has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
Thiolutin has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Thiolutin has also been found to inhibit the activity of HDACs, leading to the upregulation of several genes involved in cell cycle regulation and apoptosis. In addition, thiolutin has been found to inhibit the activity of NF-κB, leading to the downregulation of several genes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Thiolutin has several advantages as a research tool. It is a natural product, which makes it a useful tool for studying the structure-activity relationships of bioactive compounds. Thiolutin is also relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanism of action of bioactive compounds. However, thiolutin has several limitations as a research tool. It is a complex molecule, which makes it difficult to modify and optimize for specific biological activities. In addition, thiolutin has several potential toxicities, which make it difficult to use in vivo.
Zukünftige Richtungen
Thiolutin research has several future directions. One direction is to optimize the synthesis and purification methods to increase yields and purity. Another direction is to study the structure-activity relationships of thiolutin and its analogs to identify more potent and selective bioactive compounds. In addition, future research could focus on the development of thiolutin-based drugs for the treatment of cancer and other diseases. Finally, future research could focus on the development of new methods for the delivery of thiolutin and other bioactive compounds to target tissues.
Synthesemethoden
Thiolutin can be synthesized by fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the product is extracted from the culture broth. Several methods have been developed for the purification of thiolutin, including column chromatography and preparative HPLC.
Wissenschaftliche Forschungsanwendungen
Thiolutin has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Thiolutin has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, thiolutin has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Eigenschaften
IUPAC Name |
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-6-14-9(5-19-6)8-4-18-13-7(11(8)16)2-3-10(15)12(13)17/h2-5,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYMIWOVFQGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875303 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)

![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)

![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5498655.png)
![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[({[1-(hydroxymethyl)cyclobutyl]methyl}amino)methyl]piperidin-2-one](/img/structure/B5498662.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5498667.png)